Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate is a complex organic compound belonging to the class of hydrazinecarbodithioates. This compound features a hydrazine moiety linked to a quinoline derivative, which contributes to its unique chemical properties and potential biological activities. The presence of the quinoline structure is significant, as quinolines are known for their diverse pharmacological effects, including antimicrobial and antitumor activities.
The chemical behavior of methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate can be characterized by various reactions typical of hydrazine derivatives:
Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate has shown promising biological activities. Compounds in this class are often evaluated for their:
The synthesis of methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate typically involves several steps:
Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate may have several applications:
Interaction studies involving methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate focus on its mechanism of action at the molecular level. These studies typically assess:
Several compounds share structural similarities with methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 3-(1-(2-pyridyl)ethylidene)hydrazinecarbodithioate | Similar backbone but with pyridine | Exhibits distinct biological properties due to the pyridine ring |
Methyl 3-(1-(4-methoxyphenyl)ethylidene)hydrazinecarbodithioate | Similar structure with a methoxyphenyl group | Potentially different pharmacological effects due to methoxy substitution |
Methyl 3-(1-(benzothiazolyl)ethylidene)hydrazinecarbodithioate | Contains a benzothiazole moiety | Unique properties related to its heterocyclic nature |
Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate stands out due to its specific combination of a quinoline moiety and a hydrazinecarbodithioate functional group, which may confer unique interactions and biological activities not present in other similar compounds. This uniqueness makes it an interesting candidate for further research in medicinal chemistry and pharmacology.
Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate (CAS: 90328-58-8) is a sulfur- and nitrogen-rich organosulfur compound with the molecular formula C₁₃H₁₃N₃S₂ and a molecular weight of 275.4 g/mol. Its systematic IUPAC name, methyl (2E)-2-[1-(2-quinolinyl)ethylidene]hydrazinecarbodithioate, reflects the presence of a quinoline moiety (2-quinolyl group) linked to a dithiocarbazate core via an ethylidene hydrazine bridge. Key synonyms include:
The compound’s structure (Fig. 1) features:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₃N₃S₂ | |
Molecular Weight | 275.4 g/mol | |
XLogP3 | 3.7 (predicted) | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 |
Dithiocarbazates emerged in the mid-20th century as versatile ligands due to their bifunctional coordination capacity via sulfur and nitrogen atoms. Early work focused on simple analogs like methyl hydrazinecarbodithioate (C₂H₆N₂S₂, CAS: 5397-03-5), which demonstrated tautomerism between thione (–C(=S)–) and thiol (–C–SH–) forms. The introduction of aromatic substituents, such as quinoline, marked a pivotal shift toward enhancing π-conjugation and metal-binding selectivity.
Key milestones include:
The synthesis of Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate builds on these advances, utilizing Schiff base condensation between 2-quinolinecarboxaldehyde and methyl hydrazinecarbodithioate under acidic conditions.
Quinoline’s rigid bicyclic framework provides a stable platform for coordinating transition metals. When integrated into dithiocarbazate systems, the resulting ligands exhibit:
Comparative analysis with analogous ligands reveals:
Ligand Feature | Methyl 3-[1-[2-Quinolyl]ethylidene]hydrazinecarbodithioate | Simple Dithiocarbazates |
---|---|---|
Coordination Sites | S, N (dithiocarbazate), N (quinoline) | S, N (dithiocarbazate) |
Conjugation Length | Extended π-system (quinoline + hydrazone) | Limited to dithiocarbazate |
Metal Complex Stability | Higher (chelate effect) | Moderate |
X-ray crystallography studies of related nickel(II) complexes show that the quinoline nitrogen participates in coordination, forming distorted square-planar geometries with bond lengths of 1.85–1.92 Å for Ni–S and 1.91–1.98 Å for Ni–N. This structural motif enhances thermodynamic stability compared to aliphatic dithiocarbazate complexes.
The ligand’s E-configuration (confirmed by NOESY spectroscopy) positions the quinoline and methylthio groups on opposite sides, optimizing steric compatibility with metal ions like Cu(II) and Zn(II). Such design principles underscore its utility in synthesizing coordination polymers with tailored redox properties.